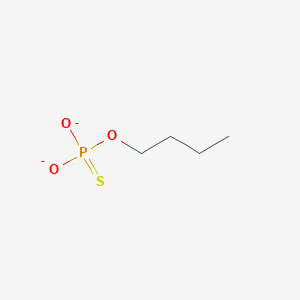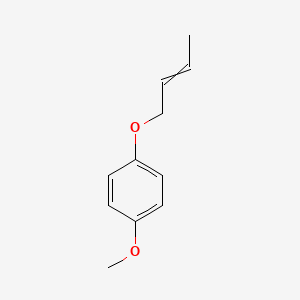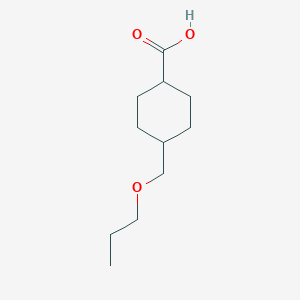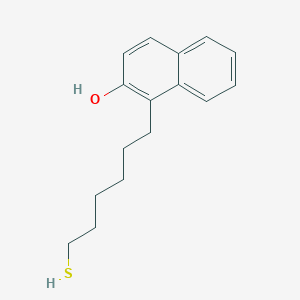
1-Undecylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecylpyridin-1-ium iodide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is often used in various chemical and industrial applications. Its structure consists of a pyridinium ring substituted with an undecyl group and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecylpyridin-1-ium iodide can be synthesized through the alkylation of pyridine with 1-iodoundecane. The reaction typically involves heating pyridine with 1-iodoundecane in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the alkyl halide, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Undecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metathesis reactions often involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the iodide ion.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Scientific Research Applications
1-Undecylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: Employed in the study of membrane proteins and as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-undecylpyridin-1-ium iodide primarily involves its surfactant properties. The long alkyl chain allows the compound to interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, it can target microbial cell membranes, causing leakage of cellular contents and ultimately cell death. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
1-Undecylpyridin-1-ium iodide can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar structure but with a cetyl (hexadecyl) group instead of an undecyl group. It is widely used as an antiseptic in mouthwashes.
Benzalkonium chloride: Contains a benzyl group and is commonly used as a disinfectant and preservative.
Tetrabutylammonium iodide: Has four butyl groups and is used as a phase transfer catalyst.
The uniqueness of this compound lies in its specific alkyl chain length, which imparts distinct surfactant properties and influences its interaction with biological membranes and other molecular targets.
Properties
CAS No. |
90265-08-0 |
|---|---|
Molecular Formula |
C16H28IN |
Molecular Weight |
361.30 g/mol |
IUPAC Name |
1-undecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C16H28N.HI/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;/h10,12-13,15-16H,2-9,11,14H2,1H3;1H/q+1;/p-1 |
InChI Key |
VCXDJUBLFZZKIS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[N+]1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)

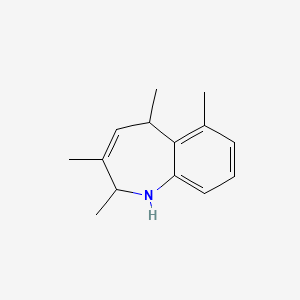
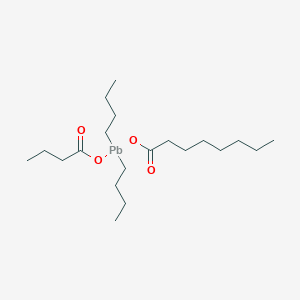
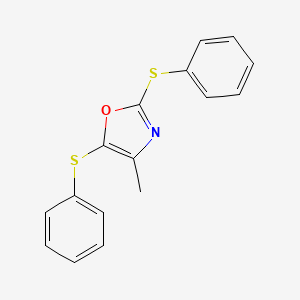
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
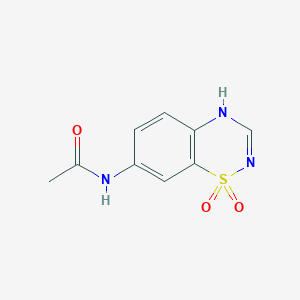
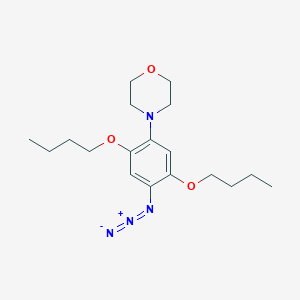
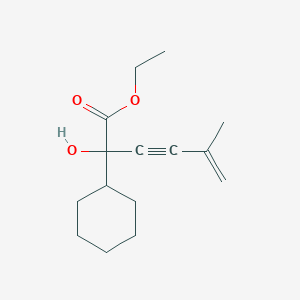
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)
